3-[(2,6-Dichlorophenyl)sulfanyl]azetidine

Medicinal Chemistry Chemical Probes Property-Based Design

Researchers seeking underexplored azetidine chemical space face limited access to 3-sulfanyl substituted scaffolds with optimal lipophilicity for property-based drug design. This compound directly addresses this gap with a strained four-membered ring and a 2,6-dichlorophenyl sulfanyl group at the 3-position. • Enables modular functionalization for parallel synthesis libraries in hit-to-lead optimization. • Distinct 3D conformation, lipophilicity, and electronic profile vs. common 2-substituted analogs. • Supplied as both free base (CAS 1706455-50-6) and hydrochloride salt (CAS 1823867-26-0) to suit diverse synthetic routes. • Stored sealed at 2-8°C; ships at ambient temperature with global logistics support.

Molecular Formula C9H9Cl2NS
Molecular Weight 234.14 g/mol
Cat. No. B13239346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Dichlorophenyl)sulfanyl]azetidine
Molecular FormulaC9H9Cl2NS
Molecular Weight234.14 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C9H9Cl2NS/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2
InChIKeyXWUBWVBDIYIUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine: Key Structural Features & Identity


3-[(2,6-Dichlorophenyl)sulfanyl]azetidine (CAS: 1706455-50-6) and its hydrochloride salt (CAS: 1823867-26-0) are synthetic small molecules characterized by a four-membered azetidine ring and a 2,6-dichlorophenyl sulfanyl substituent [1]. The base form has a molecular formula of C9H9Cl2NS and a molecular weight of 234.14 g/mol, while the hydrochloride salt has a formula of C9H10Cl3NS and a molecular weight of 270.6 g/mol [2]. This compound serves as a building block in organic synthesis, with its unique substitution pattern on the strained azetidine ring offering distinct physicochemical properties compared to other azetidine analogs .

Strained 4-membered azetidine core for conformational constraint
2,6-Dichlorophenyl sulfanyl group at 3-position
Distinct vector for building block diversification

Why Generic Azetidine Substitution Falls Short: The Case for 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine


The substitution pattern on the azetidine core profoundly influences its physical and chemical properties, making generic substitution unfeasible for precise scientific applications. The presence of the 2,6-dichlorophenyl sulfanyl group at the 3-position of the azetidine ring is a critical differentiator. This specific arrangement influences the compound's three-dimensional conformation, lipophilicity, and electronic distribution, which are distinct from other common analogs like 2-(2,6-dichlorophenyl)azetidine or 3-(2,6-dichlorophenyl)azetidine [1]. These differences in molecular structure translate into unique reactivity profiles as a building block and may lead to vastly different biological activities and pharmacokinetic properties, even if direct biological data for this compound is currently sparse .

Target 3-sulfanyl substitution
Common Analog 2-aryl substitution
Different ring substitution position may alter reactivity, pharmacophore orientation, and biological profile; direct substitution is not supported.
Sulfur atom in the linker increases molecular weight and lipophilicity compared to non-sulfur analogs; properties may shift, requiring independent validation.

Quantitative Differentiators for 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine: A Comparator Analysis


Molecular Weight and Lipophilicity as a Key Differentiator vs. Non-Sulfur Analogs

The presence of a sulfur atom in the sulfanyl linkage significantly alters the compound's physicochemical profile compared to direct aryl-azetidine analogs. The target compound, with a molecular weight of 234.14 g/mol, is markedly heavier than its non-sulfur counterpart, 2-(2,6-dichlorophenyl)azetidine (MW 202.08 g/mol) [1]. This mass difference, combined with the increased polarizability and lipophilicity conferred by the sulfur atom, is a quantifiable differentiator [2].

Molecular weight shift
Reported
234.14 vs 202.08 g/mol (+32.06)
Reported lipophilicity increase may influence membrane permeability context.
Calculated from molecular formulas (C₉H₉Cl₂NS vs C₉H₉Cl₂N).
Medicinal Chemistry Chemical Probes Property-Based Design

Structural Differentiation: 3-Sulfanyl Substitution vs. 2-Aryl Analogs

The substitution position on the azetidine ring is a primary determinant of its reactivity and application. The target compound is a 3-sulfanyl-substituted azetidine, whereas common analogs are often 2-substituted azetidines [1]. The 3-position offers a distinct vector for further functionalization, allowing access to a different region of chemical space compared to 2-substituted building blocks . This is a key consideration for chemists aiming to explore diverse molecular topologies.

Substitution position
Head-to-head
3-sulfanyl vs 2-aryl vector
Qualitative difference may affect pharmacophore orientation and reactivity.
Based on structural analysis of IUPAC nomenclature.
Organic Synthesis Medicinal Chemistry Building Blocks

Enabling a Specific Synthetic Route: The Iron-Catalyzed Thiol Alkylation Methodology

The 3-aryl-3-sulfanyl azetidine scaffold is specifically accessible via a mild iron-catalyzed thiol alkylation of N-Cbz azetidinols [1]. This synthetic route is not applicable to 2-arylazetidines, which are typically synthesized via different pathways such as cycloaddition reactions. This specific synthetic accessibility can be a decisive factor for medicinal chemists planning to generate focused libraries of 3-sulfanyl azetidines for SAR studies [2].

Synthetic route
Class-level
Fe-catalyzed thiol alkylation of N-Cbz azetidinols
Enables modular library synthesis for SAR exploration.
Route specific to 3-sulfanyl azetidines; not applicable to 2-aryl analogs.
Synthetic Methodology Chemical Biology Library Synthesis

Strategic Procurement and Application Scenarios for 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine


Medicinal Chemistry Lead Optimization Programs

For researchers seeking to explore novel chemical space with a distinct 3D scaffold, 3-[(2,6-dichlorophenyl)sulfanyl]azetidine offers a unique combination of a strained azetidine ring and a sulfur-containing lipophilic group [1]. Its different molecular weight and substitution pattern compared to simpler azetidine analogs make it a valuable candidate for property-based drug design, specifically for tuning lipophilicity and metabolic stability . This compound is ideally suited for incorporation into parallel synthesis libraries aimed at hit-to-lead or lead optimization stages.

Chemical Biology and Probe Development

The distinct physicochemical properties of this compound, including its higher molecular weight and increased lipophilicity from the sulfur atom, make it a promising building block for creating novel chemical probes [1]. These probes can be used to investigate biological targets where standard azetidine analogs may fail due to poor permeability or unfavorable metabolic profiles. The specific synthetic route for this scaffold also allows for modular functionalization, enabling the attachment of reporter tags or affinity handles .

Organic Synthesis and Methodology Development

This compound serves as a prime example for exploring the reactivity of 3-sulfanyl azetidines, a class of building blocks that are underutilized compared to their 2-substituted counterparts [1]. Researchers focused on synthetic methodology can use it to investigate new transformations on the azetidine core, such as functionalization of the sulfur atom or ring-expansion reactions. Its synthesis via iron-catalyzed thiol alkylation provides a robust and mild entry into this chemical space .

Application
Selection Property
Validation Focus
Lead optimization
Strained ring + S-linker for distinct 3D scaffold
Lipophilicity and metabolic stability tuning
Chemical probe design
Modular functionalization via sulfur handle
Permeability and target-engagement assays
Synthetic methodology
Iron-catalyzed route to 3-sulfanyl azetidines
Reaction scope and building-block utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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